Product packaging for 4-Chloro-1-methyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 105675-84-1)

4-Chloro-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1355355
CAS No.: 105675-84-1
M. Wt: 131.56 g/mol
InChI Key: KBQPYSOTIJRDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Principles and Significance of the Pyrazole (B372694) Core in Heterocyclic Synthesis

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the field of heterocyclic chemistry. researchgate.netnumberanalytics.comijraset.com Its structure is aromatic, possessing six delocalized π-electrons, which imparts considerable stability. ijraset.comglobalresearchonline.net The pyrazole ring is characterized by the presence of both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, giving it amphoteric properties. globalresearchonline.netnih.gov This dual nature allows for a wide range of chemical modifications, making it a versatile scaffold in organic synthesis. researchgate.net

The significance of the pyrazole core is underscored by its prevalence in a multitude of biologically active compounds. researchgate.netnih.gov This scaffold is a key component in numerous pharmaceuticals, agrochemicals, and dyes. researchgate.netglobalresearchonline.net In medicinal chemistry, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. researchgate.netglobalresearchonline.netnih.gov The presence of the pyrazole moiety in several FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban, highlights its therapeutic importance. researchgate.net

The synthesis of pyrazole derivatives is well-established, with common methods including the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives and 1,3-dipolar cycloaddition reactions. nih.govmdpi.com The reactivity of the pyrazole ring allows for electrophilic substitution, which typically occurs at the 4-position, while nucleophilic attacks are directed to the 3- and 5-positions. nih.gov This predictable reactivity, combined with the stability of the ring system, makes pyrazole a privileged scaffold in the design and synthesis of novel chemical entities. nih.govtandfonline.com

Classification and Structural Diversity of Substituted Pyrazolamines in Contemporary Chemical Research

Pyrazolamines, which are pyrazole derivatives bearing an amino group, represent a significant class of compounds in modern chemical research. mdpi.com They can be classified based on the position of the amino substituent on the pyrazole ring, leading to 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles. mdpi.com Each of these subclasses exhibits distinct chemical properties and biological activities.

The structural diversity of substituted pyrazolamines is vast, arising from the potential for substitution at multiple positions on the pyrazole ring and on the amino group itself. This allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its biological activity. mdpi.com For instance, N-substituted 5-aminopyrazoles are recognized as crucial building blocks for the synthesis of various bioactive molecules and fused heterocyclic systems. scirp.org

In contemporary research, substituted pyrazolamines are extensively investigated for their potential therapeutic applications. They have been identified as inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy. mdpi.com The versatility of the pyrazolamine scaffold allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The ability to introduce a wide array of functional groups onto the pyrazole core and the amino moiety contributes to the rich structural diversity and broad applicability of pyrazolamines in medicinal chemistry. mdpi.comresearchgate.net

Positioning of 4-Chloro-1-methyl-1H-pyrazol-5-amine within the Landscape of Advanced Pyrazole Chemistry

This compound is a specifically substituted pyrazole that holds a strategic position in advanced pyrazole chemistry. Its structure features a chlorine atom at the 4-position, a methyl group on the N1 nitrogen, and an amino group at the 5-position. Each of these substituents contributes to its unique reactivity and utility as a chemical intermediate.

The chlorine atom at the 4-position is a key feature, as it can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups at this position. This makes this compound a valuable building block for the synthesis of more complex, highly substituted pyrazole derivatives. nih.gov The methyl group at the N1 position prevents tautomerism, which can simplify reaction outcomes and lead to the formation of single products. nih.gov

The 5-amino group provides a site for further functionalization, such as acylation, alkylation, or diazotization reactions, enabling the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known for their biological activities. scirp.org The combination of these functional groups makes this compound a versatile precursor in the synthesis of targeted molecules for pharmaceutical and agrochemical research. scirp.orgmdpi.com Its role as an intermediate in the creation of diverse molecular architectures solidifies its importance in the landscape of advanced pyrazole chemistry.

Interactive Data Table: Properties of Pyrazole and its Derivatives

Compound NameMolecular FormulaKey FeaturesSignificance
PyrazoleC3H4N2Five-membered aromatic ring with two adjacent nitrogen atoms. globalresearchonline.netCore scaffold in many bioactive compounds. researchgate.net
This compoundC4H6ClN3Chloro, methyl, and amino substitutions on the pyrazole ring.Versatile building block in organic synthesis. scirp.orgnih.gov
CelecoxibC17H14F3N3O2SA pyrazole-based nonsteroidal anti-inflammatory drug (NSAID). researchgate.netExample of a successful pharmaceutical containing the pyrazole core. researchgate.net
ApixabanC25H25N5O4An anticoagulant medication containing a pyrazole moiety. researchgate.netDemonstrates the therapeutic diversity of pyrazole derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClN3 B1355355 4-Chloro-1-methyl-1H-pyrazol-5-amine CAS No. 105675-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQPYSOTIJRDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549345
Record name 4-Chloro-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105675-84-1
Record name 4-Chloro-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 1 Methyl 1h Pyrazol 5 Amine and Analogous Structures

Established Synthetic Pathways for 4-Halogenated Pyrazol-5-amines

The synthesis of 4-halogenated pyrazol-5-amines is a critical area of research due to the utility of these compounds as building blocks in medicinal and agricultural chemistry. beilstein-archives.org Established methods for their preparation can be broadly categorized into cyclization approaches and direct halogenation of pre-existing pyrazole (B372694) rings.

Cyclization Approaches Utilizing Precursors Bearing Amino and Halo Functionalities

One of the fundamental strategies for constructing the pyrazole core involves the cyclization of acyclic precursors that already contain the necessary functionalities. nih.gov In the context of 4-halogenated pyrazol-5-amines, this approach would ideally involve the reaction of a hydrazine (B178648) derivative with a β-ketonitrile or a similar three-carbon precursor that is substituted with a halogen at the α-position.

A general and widely used method for the synthesis of 5-aminopyrazoles is the reaction of β-ketonitriles with hydrazines. beilstein-journals.org For the synthesis of 4-halo-5-aminopyrazoles, a potential pathway involves the use of α-halo-β-ketonitriles as starting materials. The cyclization reaction would proceed via nucleophilic attack of the hydrazine on the ketone, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.

Another relevant precursor for the synthesis of 5-aminopyrazoles is malononitrile (B47326) and its derivatives. beilstein-journals.org Alkylidenemalononitriles, for instance, react with hydrazines to yield 5-aminopyrazoles. beilstein-journals.org To obtain a 4-halogenated product, a precursor such as a 2-halo-2-cyano-ketene N,S-acetal could be reacted with hydrazine, leading to the formation of the desired 4-halo-5-aminopyrazole.

Regioselective Halogenation Reactions on Pyrazole Rings

Direct halogenation of the pyrazole ring is a common and often efficient method for introducing a halogen atom at a specific position. The regioselectivity of this reaction is highly dependent on the substituents already present on the pyrazole ring and the halogenating agent used. researchgate.net For the synthesis of 4-halogenated pyrazol-5-amines, the starting material would be the corresponding pyrazol-5-amine.

A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) has been developed as a metal-free protocol. beilstein-archives.org This method provides a straightforward route to 4-halogenated pyrazole derivatives in moderate to excellent yields under mild, room temperature conditions. beilstein-archives.org The reaction is often carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can also act as a catalyst. beilstein-archives.org

The regioselectivity of the halogenation is governed by the electronic properties of the pyrazole ring. The 4-position of the pyrazole ring is generally the most nucleophilic and therefore susceptible to electrophilic aromatic substitution, making direct halogenation at this position feasible. nih.gov The presence of an amino group at the 5-position further activates the ring towards electrophilic attack.

Development of Novel and Sustainable Synthetic Protocols for 4-Chloro-1-methyl-1H-pyrazol-5-amine

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. researchgate.nettandfonline.comthieme-connect.com This trend has also impacted the synthesis of pyrazole derivatives, with a focus on reducing the use of hazardous reagents, employing greener solvents, and utilizing renewable energy sources. researchgate.net

Environmentally Conscious Synthetic Strategies (e.g., Visible Light-Promoted Methods for Pyrazole Derivatives)

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. researchgate.netorganic-chemistry.org This approach utilizes visible light to initiate chemical reactions, often under mild conditions and with high efficiency. researchgate.netorganic-chemistry.org Several visible-light-promoted methods for the synthesis of pyrazoles have been reported. researchgate.netorganic-chemistry.orgmdpi.com

One such method involves the cascade of Glaser coupling and annulation of alkynes and hydrazines, promoted by visible light, to produce polysubstituted pyrazoles. researchgate.netmdpi.com Another approach utilizes the visible-light-induced aerobic oxidation of arylhydrazines to generate aryl radicals, which can then be used in the synthesis of pyrazoles. researchgate.net These methods offer a greener alternative to traditional synthetic routes that often require harsh conditions and stoichiometric reagents.

The following table provides an overview of some environmentally conscious synthetic strategies for pyrazole derivatives:

Synthetic StrategyKey FeaturesReference
Amberlyst-70 catalyzed condensationUtilizes a recyclable heterogeneous catalyst in an aqueous medium. mdpi.com
Nano-ZnO catalyzed synthesisEmploys an environmentally friendly and efficient nano-catalyst. mdpi.com
Visible-light photocatalysisUses visible light as a renewable energy source, with mild reaction conditions and often using air as a green oxidant. organic-chemistry.org
Solvent-free synthesisReactions are conducted in the absence of a solvent, reducing waste and environmental impact. tandfonline.com

Transition Metal-Catalyzed Syntheses of this compound Scaffolds

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netrsc.org In the context of pyrazole synthesis, transition metals can be used to catalyze cyclization reactions, C-H functionalization, and cross-coupling reactions. nih.govresearchgate.netrsc.org

Copper-catalyzed reactions, for example, have been employed for the synthesis of N-substituted pyrazoles with high yields and excellent regioselectivity. nih.gov Palladium-catalyzed C-H arylation of pyrazoles provides a direct method for introducing aryl groups onto the pyrazole ring. nih.gov While direct transition-metal-catalyzed synthesis of this compound is not extensively detailed in the provided search results, the general principles of transition-metal-catalyzed C-H functionalization and cross-coupling can be applied to its synthesis or the synthesis of its precursors.

The table below summarizes some transition metal-catalyzed reactions for the synthesis of pyrazole derivatives:

CatalystReaction TypeSubstratesProductReference
Copper(II) nitrateCyclocondensation1,3-diketones and substituted hydrazines1,3,5-trisubstituted and fully substituted pyrazoles nih.gov
Silver(I) trifluoromethanesulfonateHeterocyclizationTrifluoromethylated ynones and aryl (alkyl) hydrazines3-CF3-pyrazoles mdpi.com
Palladium-pivalate systemC-H arylationSEM-protected pyrazoles and N-alkylpyrazoles with haloarenesArylated pyrazoles nih.gov

Advanced Reaction Condition Optimization for High Yield and Selectivity in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of a chemical synthesis. For the production of this compound, several parameters can be adjusted, including the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

In the direct halogenation of pyrazol-5-amines, the choice of the halogenating agent and the solvent can significantly impact the outcome of the reaction. For instance, using N-chlorosuccinimide (NCS) in DMSO at room temperature has been shown to be effective for the chlorination of 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org The reaction time can also be optimized to ensure complete conversion of the starting material while minimizing the formation of side products.

For transition-metal-catalyzed reactions, the choice of the metal, ligand, base, and solvent are all critical parameters that need to be carefully optimized. For example, in a palladium-catalyzed C-H arylation, the use of a specific ligand can influence the regioselectivity of the reaction. nih.gov

The following table illustrates the optimization of reaction conditions for the halogenation of 3-aryl-1H-pyrazol-5-amines: beilstein-archives.org

EntryHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)
1NBSCH2Cl225120
2NBSCH3CN25120
3NBSTHF25120
4NBSDioxane25120
5NBSDMSO25698
6NCSDMSO25372
7NISDMSO25690

As shown in the table, DMSO was found to be the optimal solvent for the halogenation reaction, leading to high yields of the desired 4-halogenated products. beilstein-archives.org

Mechanistic Studies on Solvent Effects and Temperature Control

Solvent Effects:

The choice of solvent can dramatically influence the outcome of the halogenation of pyrazol-5-amine derivatives. For instance, in the halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS), the solvent's polarity and its ability to participate in the reaction mechanism are crucial. A study on the bromination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine with N-bromosuccinimide (NBS) explored various solvents. beilstein-archives.org The results indicated that dimethyl sulfoxide (DMSO) was superior, providing a 95% yield. beilstein-archives.org In contrast, solvents like n-hexane, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and N,N-dimethylformamide (DMF) resulted in significantly lower yields. beilstein-archives.org

Mechanistic investigations suggest that DMSO is not merely a solvent but also acts as a catalyst in this transformation. beilstein-archives.org This dual role is a key factor in the high efficiency of the reaction. Control experiments have shown that a free radical pathway is unlikely to be involved in this process. beilstein-archives.org

Interactive Data Table: Effect of Solvent on the Bromination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine beilstein-archives.org

EntrySolventYield (%)
1n-Hexane<10
2DCM35
3THF55
4MeCN67
5DMF75
6DMSO95

Temperature Control:

Temperature is another critical parameter that governs the synthesis of pyrazole derivatives. It can influence reaction rates, selectivity, and the stability of intermediates. For many pyrazole syntheses, reactions are conducted at room temperature to ensure mild conditions and prevent unwanted side reactions. beilstein-archives.org In the DMSO-catalyzed halogenation of 3-aryl-1H-pyrazol-5-amines, the reaction proceeds efficiently at room temperature, highlighting the effectiveness of the catalytic system without the need for thermal energy input. beilstein-archives.org However, in other synthetic routes, such as the formation of the pyrazole ring itself, heating may be necessary. For example, the synthesis of a related compound, 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, involves heating a solution of 2-(4-chlorophenyl)acetonitrile and ethyl trifluoroacetate (B77799) in ethanol (B145695) for three hours. nih.gov

Stoichiometric Control and Reagent Selection for Targeted Syntheses

The precise control of stoichiometry and the careful selection of reagents are fundamental to the targeted synthesis of this compound and its analogs, ensuring high yields and minimizing the formation of byproducts.

Stoichiometric Control:

The molar ratio of reactants is a key variable that must be optimized. In the chlorination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine using N-chlorosuccinimide (NCS), varying the stoichiometry of NCS had a significant impact on the product yield. An optimal yield of 72% was achieved when using 1.5 equivalents of NCS. beilstein-archives.org Increasing the amount of the chlorinating agent beyond this point did not lead to a further improvement in the yield, indicating that the reaction reaches a saturation point. beilstein-archives.org

Interactive Data Table: Optimization of NCS Stoichiometry for the Chlorination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine beilstein-archives.org

EntryEquivalents of NCSYield (%)
11.155
21.263
31.572
42.072
52.571

Reagent Selection:

The choice of chlorinating agent is critical for the successful synthesis of 4-chloropyrazoles. N-chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of pyrazol-5-amines due to its effectiveness and relatively mild reaction conditions. beilstein-archives.org

Alternative strategies involve the use of different reagents that can serve multiple purposes. For instance, a direct cyclization and chlorination method for synthesizing 4-chloropyrazoles utilizes 1,3,5-trichloroisocyanuric acid (TCCA). preprints.org In this approach, TCCA functions as both an oxidant and a chlorinating agent, allowing for a one-pot synthesis from hydrazine precursors under mild conditions. preprints.org Control experiments in this system suggested that the reaction does not proceed via a radical pathway. preprints.org

The synthesis of the pyrazole core itself requires careful selection of precursors. A common route to 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org For the specific synthesis of 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, the key reagents include 2-(4-chlorophenyl)acetonitrile, ethyl trifluoroacetate, and methylhydrazine. nih.gov

Scale-Up Considerations and Process Chemistry for Synthetic Accessibility of this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including reaction control, safety, and economic viability. Modern process chemistry increasingly relies on technologies like flow chemistry to address these challenges in the synthesis of heterocyclic compounds like pyrazoles.

Flow Chemistry for Pyrazole Synthesis:

Flow chemistry has emerged as a powerful tool for the scale-up of chemical syntheses. It offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety profiles compared to traditional batch processes. nih.gov For the synthesis of pyrazoles, flow chemistry can be particularly advantageous. For example, a practical and high-yielding method for the synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed, which includes lithiation in a flow reactor for subsequent functionalization. enamine.net This approach allows for the safe handling of reactive intermediates and precise control over the reaction conditions.

The advantages of flow chemistry for pyrazole synthesis include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents.

Improved Control: Precise control over temperature and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation.

Efficient Mixing: Superior mixing in microreactors enhances reaction rates and consistency.

Scalability: Scaling up production is often simpler and more predictable in a flow system by running the reactor for longer periods or by using multiple reactors in parallel.

A transition metal-free continuous-flow process has been described for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles under mild conditions, demonstrating the feasibility of this technology for producing pyrazole derivatives efficiently. nih.gov The application of such principles would be highly beneficial for the large-scale synthesis of this compound, ensuring a safer, more efficient, and economically viable manufacturing process.

Advanced Chemical Transformations and Reactivity of 4 Chloro 1 Methyl 1h Pyrazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring in 4-Chloro-1-methyl-1H-pyrazol-5-amine is an electron-rich system, influenced by the nitrogen atoms and the powerful activating effect of the C-5 amino group. This electronic nature dictates its behavior in substitution reactions.

Functionalization at the C-4 Position (e.g., Iodination via Oxidative Dehydrogenative Coupling)

In 5-aminopyrazole systems, the C-4 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution. Halogenation reactions, for instance, readily occur at this position. While the subject compound, this compound, already possesses a chlorine atom at this activated site, understanding the reactivity of the parent scaffold is crucial.

For analogous 5-aminopyrazoles lacking a C-4 substituent, iodination can be achieved through methods like oxidative dehydrogenative coupling. This reaction involves treating the aminopyrazole with molecular iodine (I₂) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). researchgate.netnih.gov The process is believed to proceed through the single-electron oxidation of the aminopyrazole to form a radical cation, which then reacts with molecular iodine. researchgate.netnih.gov This method efficiently installs an iodine atom at the C-4 position, a transformation of significant synthetic value. researchgate.netnih.gov Studies have shown that pyrazol-5-amines bearing various substituents, including chloro groups on appended phenyl rings, undergo this transformation efficiently, highlighting the robustness of the reaction. researchgate.netnih.gov

Diverse Transformations Involving the Chloro Moiety

The chlorine atom at the C-4 position of the pyrazole ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the pyrazole ring. libretexts.org However, its reactivity can be unlocked through transition-metal-catalyzed cross-coupling reactions, which significantly broadens the synthetic utility of the molecule.

Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for forming new carbon-nitrogen and carbon-carbon bonds at the C-4 position. nih.govwikipedia.orgnih.govwikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the coupling of the C-4 chloro group with a wide range of primary and secondary amines. Although high temperatures (>80 °C) are often required, the use of specialized palladium catalysts and bulky phosphine (B1218219) ligands facilitates the transformation. nih.govwikipedia.org For instance, the coupling of 4-bromo-1-methylpyrazole with aromatic amides has been successfully demonstrated, indicating the feasibility of such reactions on the 4-halopyrazole core. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 4-chloropyrazole with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.orgnih.gov This method is widely used to synthesize substituted biphenyls and other complex aryl structures. The direct use of unprotected nitrogen-rich heterocycles like pyrazoles in Suzuki couplings can be challenging but has been achieved under mild conditions with appropriate catalyst systems. nih.gov

These cross-coupling reactions effectively replace the chloro moiety, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Comprehensive Analysis of Amine Group Transformations of this compound

The exocyclic amino group at the C-5 position is a key center of reactivity, behaving as a potent nucleophile. It readily participates in a variety of transformations, including acylation, sulfonylation, and condensation reactions.

Formation of Sulfonamides and Amide Derivatives (e.g., N-sulfonylation, benzamidation)

The nucleophilic nature of the 5-amino group allows for its straightforward conversion into sulfonamide and amide derivatives.

N-sulfonylation: The reaction of this compound with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding N-sulfonylated pyrazoles. masterorganicchemistry.comnih.govnih.gov This reaction is a common strategy for synthesizing compounds with a wide range of biological activities. nih.gov Detailed studies on related aminopyrazoles show that this transformation proceeds efficiently. youtube.com

Benzamidation: Similarly, acylation with benzoyl chloride or other acylating agents affords the corresponding benzamide (B126) derivatives. This transformation introduces a benzoyl group onto the amino nitrogen, forming a stable amide linkage. mdpi.com

ReactantReagentProduct Type
This compoundBenzenesulfonyl chlorideSulfonamide
This compound4-Chlorobenzene-1-sulfonyl chlorideSulfonamide
This compoundBenzoyl chlorideBenzamide

Condensation Reactions Leading to Iminopyrazole Derivatives (e.g., Schiff Base Formation)

The 5-amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form iminopyrazole derivatives, commonly known as Schiff bases. google.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (azomethine group). researchgate.net

The reaction is typically carried out by refluxing the aminopyrazole and the carbonyl compound in a suitable solvent like ethanol (B145695), sometimes with catalytic amounts of acid. A wide variety of aromatic and aliphatic aldehydes can be used to generate a diverse library of Schiff base derivatives. These compounds are valuable intermediates in organic synthesis and often exhibit interesting biological properties. researchgate.net

Amine ReactantCarbonyl ReactantProduct Type
This compoundBenzaldehydeIminopyrazole (Schiff Base)
This compound4-NitrobenzaldehydeIminopyrazole (Schiff Base)
This compoundAcetophenoneIminopyrazole (Schiff Base)

Oxidative Coupling Reactions and Formation of Dimeric Pyrazole Structures

Under oxidative conditions, this compound and related aminopyrazoles can undergo coupling reactions to form dimeric structures. These transformations can proceed through different pathways, leading to various types of linkages between the pyrazole units.

One significant pathway is the oxidative dehydrogenative coupling of two aminopyrazole molecules to form symmetrical azo compounds, which contain an N=N double bond linking the two pyrazole rings at the C-5 position. nih.gov This reaction can be promoted by various oxidizing systems, such as I₂/TBHP or copper catalysts. researchgate.netnih.gov This process effectively dimerizes the starting material through the formation of a new nitrogen-nitrogen bond. researchgate.netnih.gov

Furthermore, copper-promoted dimerization of 5-aminopyrazoles can lead to the formation of pyrazole-fused pyridazines and pyrazines. These reactions involve the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, showcasing a highly chemoselective transformation. In another approach, palladium-catalyzed oxidative homocoupling of pyrazole boronic esters has been used to access bipyrazoles, which are dimeric structures linked by a C-C bond. wikipedia.org While pyrazole molecules can also form non-covalent dimers and other aggregates in the solid state and in solution through hydrogen bonding, covalent dimerization through oxidative coupling represents a powerful tool for constructing larger, more complex heterocyclic systems. wikipedia.org

Dehydrogenative Couplings Leading to Azopyrroles from Pyrazol-5-amines

A novel and efficient method for constructing azo compounds involves the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.govacs.org This approach provides a direct route to highly functionalized heteroaromatic azo compounds under mild conditions from readily available starting materials. nih.govacs.org Two distinct catalytic systems have been developed to selectively form different types of azopyrrole derivatives. acs.org

The first method achieves a simultaneous installation of both a C-I bond and an N-N bond through an intermolecular iodination and oxidation process. acs.orgacs.orgnih.gov This reaction creates iodo-substituted azopyrroles, which are valuable building blocks for further diversification. acs.org A second strategy involves a copper-catalyzed oxidative coupling of pyrazol-5-amines, which directly yields azopyrroles without iodine incorporation. nih.govacs.org The choice of catalyst is crucial in directing the reaction toward the desired product. acs.org For instance, using iodine as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant leads to the iodo-substituted azopyrroles, while a copper(I) iodide (CuI) catalyst is used for the direct formation of azopyrroles. nih.govacs.org

Below is a table summarizing the optimized conditions for the copper-catalyzed synthesis of an azopyrrole from a pyrazol-5-amine.

Table 1: Optimization of Copper-Catalyzed Dehydrogenative Coupling of a Pyrazol-5-amine. nih.govacs.org
Catalyst (mol %)OxidantSolventTemperature (°C)Yield (%)
CuI (10)NoneEtOH80ND
CuI (10)TBHPEtOH8045
CuI (10)O₂EtOH8081
Cu(OAc)₂ (10)O₂EtOH8075
Cu₂O (10)O₂MeCN8055

ND = Not Detected. Data derived from studies on substituted pyrazol-5-amines. nih.govacs.org

Cross-Coupling Strategies for Enhanced Molecular Complexity (e.g., Sonogashira Coupling of Iodo-substituted Azopyrroles)

The iodo-substituted azopyrroles synthesized via dehydrogenative coupling are excellent substrates for subsequent cross-coupling reactions, significantly enhancing molecular complexity. nih.govacs.orgfigshare.com The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly effective. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and a mild amine base. wikipedia.orgorganic-chemistry.org

The treatment of iodo-substituted azopyrroles with various terminal alkynes under Sonogashira conditions leads to a diverse range of new azo compounds. nih.govacs.orgnih.gov This strategy demonstrates the synthetic utility of the initial dehydrogenative coupling, allowing for the introduction of a wide array of functional groups. nih.gov The Sonogashira reaction is known for its mild reaction conditions and tolerance of numerous functional groups, making it a powerful tool in the synthesis of complex molecules. wikipedia.org

Table 2: Examples of Sonogashira Coupling of an Iodo-Substituted Azopyrrole with Terminal Alkynes. nih.gov
Alkyne Coupling PartnerYield (%)
Phenylacetylene85
4-Ethynyltoluene81
4-Methoxyphenylacetylene83
4-Chlorophenylacetylene78
1-Ethynyl-4-(trifluoromethyl)benzene75
Ethynylcyclohexane65
1-Heptyne68

Reaction conditions typically involve Pd(PPh₃)₂Cl₂, CuI, and an amine base like Et₃N in a solvent such as THF at room temperature. Data derived from studies on iodo-azopyrroles. nih.gov

Intramolecular Cyclization and Ring Rearrangement Pathways

Intramolecular cyclization reactions of this compound and related derivatives are fundamental for the construction of pyrazolo-fused heterocycles. These bicyclic systems are prominent scaffolds in medicinal chemistry. beilstein-journals.orgresearchgate.netekb.eg

Formation of Pyrazolo-Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-c]isothiazoles, Pyrazolo[3,4-d]thiazoles)

The polyfunctional nature of 5-aminopyrazoles allows them to react with various electrophiles to construct a range of fused heterocyclic systems. nih.gov

Pyrazolo[3,4-d]pyrimidines : This is one of the most extensively studied classes of fused pyrazoles, often synthesized through the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. beilstein-journals.orgbeilstein-journals.org For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com Subsequent chlorination with reagents like phosphorus oxychloride provides a 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate, which is a key precursor for further functionalization. nih.govtandfonline.com

Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles : The reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) provides a route to both pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. acs.org The reaction initially yields N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles as the main products. acs.org The dithiazolylidene intermediate can then be converted into the pyrazolo[3,4-d]thiazole system. acs.org

Influence of pH and Thermal Conditions on Reaction Outcomes in Fused System Formation

The pathways of intramolecular cyclization and rearrangement are often highly sensitive to reaction parameters such as pH and temperature.

In the synthesis of pyrazolo[3,4-c]isothiazoles from N-1 methylated pyrazol-5-amines and Appel's salt, the product distribution is significantly influenced by the pH of the reaction medium. acs.org Acidic conditions tend to favor the formation of the N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amine intermediate. acs.org Conversely, basic conditions promote the direct formation of the 6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile product. acs.org

Derivatization Strategies and Design of Novel Pyrazole Based Scaffolds from 4 Chloro 1 Methyl 1h Pyrazol 5 Amine

N-Alkylation and N-Arylation of the Pyrazole (B372694) Ring in 4-Chloro-1-methyl-1H-pyrazol-5-amine Derivatives

While the N1 position of the pyrazole ring in the parent compound is already methylated, derivatization of the exocyclic amino group at the C5 position through N-alkylation and N-arylation represents a key strategy for introducing molecular diversity. These reactions transform the primary amine into secondary or tertiary amines, significantly altering the steric and electronic properties of the molecule.

N-alkylation can be achieved through various methods, including reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium borohydride. Another common approach involves the direct reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.

N-arylation of the amino group is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a carbon-nitrogen bond between the pyrazole's amino group and an aryl halide or triflate, enabling the introduction of a wide range of substituted and unsubstituted aryl moieties. Copper-catalyzed N-arylation reactions also provide an effective alternative for the synthesis of N-aryl pyrazole derivatives.

These N-alkylation and N-arylation reactions are fundamental in structure-activity relationship (SAR) studies, as the nature of the substituent on the amino group can profoundly influence the biological activity of the resulting compounds.

Reagent/Catalyst SystemReaction TypeProduct TypeReference
Alkyl halide / BaseN-AlkylationSecondary or Tertiary Amine nih.gov
Aldehyde or Ketone / Reducing AgentReductive AminationSecondary or Tertiary Amine nih.gov
Aryl halide / Palladium or Copper catalystN-ArylationN-Aryl Amine nih.govnih.gov

Strategic Introduction of Diverse Substituents at Pyrazole Ring Positions (C-3 and C-4)

The pyrazole ring of this compound offers additional sites for the strategic introduction of diverse substituents, primarily at the C-3 and C-4 positions. The existing chloro group at C-4 can be a site for nucleophilic substitution or can be replaced through various cross-coupling reactions, although the amino group at C-5 significantly influences the reactivity of this position.

More commonly, the C-4 position of 5-aminopyrazoles is susceptible to electrophilic substitution reactions due to the electron-donating nature of the amino group, which activates the ring. chim.it Halogenation, nitration, and formylation are examples of electrophilic substitutions that can be performed at the C-4 position, provided it is unsubstituted. In the case of this compound, the C-4 position is already occupied. However, understanding this reactivity is crucial when designing multi-step synthetic routes that may involve the initial synthesis of a C-4 unsubstituted pyrazole followed by functionalization.

Functionalization at the C-3 position is typically achieved by starting with a different pyrazole precursor that already contains the desired substituent at C-3 before the introduction of the amino group at C-5. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648), allowing for the incorporation of a wide variety of substituents at what will become the C-3 and C-5 positions of the pyrazole ring. beilstein-journals.org

Laccase-mediated C-4 arylation of 5-aminopyrazoles has been reported as a chemoselective method for introducing aryl groups at the C-4 position under mild conditions. nih.gov This enzymatic approach avoids the need for protecting the amino group and pre-halogenating the pyrazole ring. nih.gov

PositionReaction TypeReagent/CatalystProduct FeatureReference
C-4Electrophilic SubstitutionHalogenating agents, Nitrating agentsIntroduction of halogen or nitro group chim.it
C-4ArylationArylboronic acids / Palladium catalystC-4 arylated pyrazole nih.gov
C-4ArylationCatechols / LaccaseC-4 arylated pyrazole nih.gov
C-3Varies (incorporated during synthesis)Substituted 1,3-dicarbonyl compoundsDiverse C-3 substituents beilstein-journals.org

Rational Design and Synthesis of Fused Heterocyclic Architectures

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an activated C-4 position (or a leaving group at C-4), makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can react with a variety of 1,3-dielectrophilic reagents to construct a new six-membered ring fused to the pyrazole core. nih.govtsijournals.com

Pyrazolo[3,4-d]pyrimidine and Related Annulated Systems

Pyrazolo[3,4-d]pyrimidines are a prominent class of fused heterocycles synthesized from 5-aminopyrazoles. The synthesis typically involves the reaction of the 5-aminopyrazole with a one-carbon electrophile, such as formic acid or formamide, to form an intermediate which then cyclizes to the pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com Alternatively, reaction with urea (B33335) or thiourea (B124793) can lead to the corresponding 4-oxo or 4-thioxo derivatives. beilstein-journals.org The resulting pyrimidinone can be further functionalized, for instance, by chlorination of the hydroxyl group to provide a reactive site for nucleophilic substitution.

A study on the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) demonstrated regioselective substitution at the C4 position of the pyrimidine (B1678525) ring, highlighting the differential reactivity of the chloro groups. nih.gov This indicates that in a fused system derived from this compound, the chloro group at the 4-position of the pyrazole ring would likely influence the reactivity of the fused pyrimidine ring.

ReagentProduct Core StructureReference
Formic acid / FormamidePyrazolo[3,4-d]pyrimidin-4-one mdpi.com
Urea / Thiourea4-Oxo/thioxo-pyrazolo[3,4-d]pyrimidine beilstein-journals.org
Diethyl malonatePyrazolo[1,5-a]pyrimidine-5,7-dione scirp.org

Hybrid Pyrazole-Oxadiazole and Pyrazole-Thiazole Constructs

The amino group of 5-aminopyrazoles can be transformed into a hydrazine, which is a key intermediate for the synthesis of 1,3,4-oxadiazoles. The hydrazine can be acylated and then cyclized under dehydrating conditions to form the oxadiazole ring. This strategy allows for the creation of hybrid molecules where the pyrazole and oxadiazole rings are linked, often through a methylene (B1212753) or carbonyl bridge.

The synthesis of pyrazole-thiazole hybrids frequently involves the reaction of a pyrazole derivative bearing a thiourea or thioamide functionality with an α-haloketone or a related 1,2-dielectrophile. scirp.org For example, the 5-amino group of a pyrazole can be converted into a thiourea, which then undergoes the Hantzsch thiazole (B1198619) synthesis. This approach allows for the introduction of a variety of substituents on the thiazole ring, depending on the choice of the α-haloketone.

HeterocycleKey Intermediate from 5-AminopyrazoleCommon Cyclization ReagentReference
1,3,4-OxadiazoleAcylhydrazideDehydrating agent (e.g., POCl₃) nih.gov
ThiazoleThiourea or Thioamideα-Haloketone scirp.org

Pyrazolo-Pyridopyrimidine and Pyrazolo-Imidazole Derivatives

The synthesis of pyrazolo-pyridopyrimidine systems can be achieved by reacting 5-aminopyrazoles with α,β-unsaturated carbonyl compounds or their equivalents. scirp.org The reaction proceeds through a Michael addition of the amino group to the unsaturated system, followed by cyclization and aromatization. The substituents on the α,β-unsaturated carbonyl compound determine the substitution pattern on the newly formed pyridine (B92270) ring.

For the construction of pyrazolo-imidazole derivatives, the 5-amino group of the pyrazole can be reacted with a suitable two-carbon electrophile. For instance, reaction with an α-haloketone can lead to an intermediate that cyclizes to form an imidazo[1,2-b]pyrazole. Another strategy involves the acylation of the amino group followed by reduction and subsequent cyclization.

Fused RingCommon ReagentsResulting SystemReference
Pyridineα,β-Unsaturated carbonyl compoundsPyrazolo[3,4-b]pyridine chim.itscirp.org
Imidazoleα-HaloketonesImidazo[1,2-b]pyrazole

Structure-Reactivity Relationship (SRR) Studies and Forward Chemical Synthesis Planning

The structure of this compound dictates its reactivity and is a key consideration in planning forward chemical syntheses. The electron-donating amino group at C-5 activates the pyrazole ring, particularly the C-4 position, towards electrophilic attack. chim.it However, in the title compound, this position is blocked by a chloro atom. This chloro group can potentially act as a leaving group in nucleophilic aromatic substitution reactions, although such reactions are generally less facile on electron-rich aromatic systems unless activated by strongly electron-withdrawing groups.

The nucleophilicity of the exocyclic amino group is the primary site for many derivatization reactions. chim.it Its reactivity can be modulated by the electronic effects of substituents on the pyrazole ring. The methyl group at the N-1 position has a slight electron-donating effect, which can enhance the nucleophilicity of the C-5 amino group.

In the context of synthesizing fused rings, the relative reactivity of the different nucleophilic sites on the 5-aminopyrazole core is crucial. The exocyclic amino group is generally more nucleophilic than the N-2 of the pyrazole ring, leading to predictable cyclization patterns with many 1,3-dielectrophiles to form pyrazolo[3,4-d]pyrimidines and related systems. chim.it

Forward chemical synthesis planning must therefore consider:

The inherent nucleophilicity of the C-5 amino group for N-alkylation, N-arylation, and as a key nucleophile in cyclization reactions.

The potential for the C-4 chloro group to participate in substitution or cross-coupling reactions, or to direct metallation to an adjacent position.

Understanding these structure-reactivity relationships allows for the rational design of synthetic routes to novel pyrazole derivatives with desired substitution patterns and fused heterocyclic architectures, ultimately enabling the exploration of their potential as new chemical entities.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Chloro 1 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Analysis for Structural Characterization

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a series of one- and two-dimensional experiments, a complete picture of the atomic connectivity and spatial relationships within 4-Chloro-1-methyl-1H-pyrazol-5-amine can be assembled.

The structural confirmation of this compound relies on the precise assignment of all proton and carbon signals in its NMR spectra.

The ¹H NMR spectrum is expected to show three distinct signals. The N-methyl group (N-CH₃) protons would typically appear as a singlet in the range of 3.3–4.1 ppm. proquest.com The pyrazole (B372694) ring proton (C3-H) should resonate as a singlet further downfield, characteristic of aromatic or heteroaromatic protons. The amine (NH₂) protons are anticipated to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In the ¹³C NMR spectrum, four signals corresponding to the unique carbon atoms of the molecule are expected. The N-methyl carbon would be found in the upfield region. The three carbons of the pyrazole ring (C3, C4, and C5) would resonate in the aromatic region. Based on data from related substituted pyrazoles, the carbon bearing the amino group (C5) and the carbon attached to the chlorine atom (C4) can be distinguished from the C3 carbon. acs.orgmdpi.com For instance, the C5 atom is typically observed in the 147–149 ppm range in related aminopyrazoles. acs.org

Predicted NMR data for this compound based on analogous structures. proquest.comacs.orgmdpi.com

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguous assignment and confirmation of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this specific molecule, its primary use would be to confirm the absence of coupling for the singlets observed in the ¹H spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the C3-H proton signal to the C3 carbon signal and the N-methyl protons to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key expected correlations for this compound would include:

Correlation from the N-methyl protons to the C5 and N1-adjacent ring carbons.

Correlation from the C3-H proton to the C4 and C5 carbons.

Correlation from the NH₂ protons to the C5 and C4 carbons.

These combined experiments provide irrefutable evidence for the proposed structure, leaving no ambiguity in the assignment of atoms and their connectivity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. For this compound, HRMS provides definitive confirmation of its molecular formula, C₄H₆ClN₃.

Using techniques like Electrospray Ionization (ESI), the compound is typically analyzed as its protonated molecular ion, [M+H]⁺. The precise mass of this ion is measured and compared to the theoretically calculated mass. The excellent agreement between the experimental and calculated values, often within a few parts per million (ppm), validates the molecular formula. This level of precision is crucial to distinguish the target compound from other potential isomers or compounds with the same nominal mass. acs.orgrsc.orgacs.org

HRMS data for the protonated molecular ion of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features. proquest.comacs.orgrsc.org

N-H Stretching: The primary amine (NH₂) group will typically show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations. rsc.org

C-H Stretching: Aromatic C-H stretching from the pyrazole ring and aliphatic C-H stretching from the methyl group are expected in the 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions, respectively. proquest.comacs.org

C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations will appear in the 1650-1450 cm⁻¹ region. rsc.org

N-H Bending: The bending vibration (scissoring) of the primary amine is typically observed around 1600 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a signal in the fingerprint region, typically between 800 and 600 cm⁻¹.

Characteristic FT-IR absorption frequencies for this compound. proquest.comacs.orgrsc.org

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate bond lengths, bond angles, and detailed information about the intermolecular interactions that govern the crystal packing.

For this compound, a successful crystal structure determination would reveal its exact solid-state conformation. Analysis of related pyrazole structures in the Cambridge Crystallographic Data Center shows that aminopyrazoles frequently engage in intermolecular hydrogen bonding. nih.govnih.gov A primary interaction anticipated for this molecule is N—H⋯N hydrogen bonding, where the amine group of one molecule donates a proton to the pyridine-like nitrogen (N2) of an adjacent molecule. nih.govnih.gov

These interactions are critical in directing the self-assembly of the molecules into higher-order structures, such as dimers, chains, or sheets. nih.govspast.org The chlorine atom may also participate in weaker C-H⋯Cl or halogen bonding interactions, further influencing the crystal packing.

The analysis would yield the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry and repeating unit of the crystal lattice. For example, related chloropyrazole derivatives have been found to crystallize in orthorhombic and monoclinic systems. nih.govnih.gov

Expected crystallographic parameters and interactions for this compound based on published structures of similar compounds. nih.govnih.gov

Confirmation of Regiochemistry, Tautomeric Forms, and Resolution of Ambiguous Structural Assignments

The unequivocal structural elucidation of substituted pyrazoles, such as this compound, is of paramount importance to understanding their chemical reactivity and biological activity. Advanced spectroscopic and crystallographic techniques are indispensable tools for confirming the regiochemistry of substituents, determining the predominant tautomeric forms, and resolving any structural ambiguities that may arise during synthesis.

The methylation of a pyrazole ring containing a secondary amine can potentially lead to two different regioisomers. In the case of 4-chloro-pyrazol-5-amine, methylation can occur at either of the two nitrogen atoms of the pyrazole ring. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial in distinguishing between these isomers.

Furthermore, aminopyrazoles can exist in different tautomeric forms. However, in the case of this compound, the presence of the methyl group on one of the nitrogen atoms "freezes" the tautomerism, leading to a single, stable form. The challenge then lies in definitively confirming the positions of the methyl and amino groups on the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are instrumental in the structural analysis of this compound and its derivatives.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons in the molecule provide valuable clues about their chemical environment. For instance, the chemical shift of the N-methyl protons can help in confirming its position. Nuclear Overhauser Effect (NOE) experiments are particularly useful in establishing the spatial proximity between the N-methyl group and other protons on the pyrazole ring, thereby confirming the regiochemistry.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the nature and position of the substituents. By comparing the observed chemical shifts with those of known, structurally related compounds or with theoretical predictions, the regiochemistry can be confidently assigned.

Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrazole Derivative

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
CH₃2.43 (s)13.8
C-Cl (pyrazole)-114.4
C=N (pyrazole)-148.8
Aromatic C7.42-8.20 (m)123.6-147.4

Data sourced from a related compound for illustrative purposes. nih.gov

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique allows for the direct visualization of the molecular structure, confirming the connectivity of atoms, bond lengths, and bond angles, thereby unambiguously establishing the regiochemistry.

The crystal structure of a molecule like this compound would definitively show the location of the chloro, methyl, and amino substituents on the pyrazole ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Representative Crystallographic Data for a Chloro-Substituted Pyrazole Derivative

Specific crystallographic data for this compound is not available in the provided search results. However, the data for a related compound, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, offers a reference for the expected structural parameters. researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8926 (6)
b (Å) 9.9679 (13)
c (Å) 22.617 (2)
β (°) 92.795 (11)
Volume (ų) 876.52 (19)

Data from a related compound, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, for illustrative purposes. researchgate.net

Selected Bond Lengths for a Chloro-Substituted Pyrazole Derivative

Bond Length (Å)
N1-N21.3566 (19)
N1-C51.358 (2)
N2-C31.322 (2)
C3-C41.408 (2)
C4-C51.378 (2)
C5-Cl-
C4-N(amino)-

Data from 5-Chloro-1-phenyl-1H-pyrazol-4-amine. researchgate.net The specific bond lengths for the chloro and amino groups on the pyrazole ring of the target compound would be key identifiers.

Strategic Utility of 4 Chloro 1 Methyl 1h Pyrazol 5 Amine As a Synthetic Precursor

Building Block in the Construction of Diverse Heterocyclic Compound Libraries

The polyfunctional nature of 4-Chloro-1-methyl-1H-pyrazol-5-amine, possessing multiple nucleophilic and electrophilic sites, makes it an ideal building block for the synthesis of fused heterocyclic systems. nih.gov The 5-amino group and the nitrogen atom at the 1-position are key nucleophilic centers that readily react with various bielectrophiles to construct fused ring systems of significant interest in medicinal and materials chemistry. nih.govbeilstein-journals.org

This precursor is particularly instrumental in synthesizing libraries of pyrazolo-fused azines, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. nih.gov These scaffolds are analogues of biogenic purines and are recognized for their wide-ranging biological activities. tsijournals.com

For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govnih.gov Although specific examples starting directly from this compound are specialized, the general reactivity pattern of 5-aminopyrazoles is well-established. For example, the reaction of a substituted 5-aminopyrazole with trifluoromethyl-β-diketones in refluxing acetic acid yields 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org

Similarly, the construction of the pyrazolo[3,4-d]pyrimidine core involves the reaction of a 5-aminopyrazole precursor with various one-carbon electrophiles. A related compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is used to synthesize 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for further functionalization. researchgate.net This highlights the utility of the 1-methyl-5-aminopyrazole skeleton in building complex, drug-like molecules.

Table 1: Examples of Heterocyclic Scaffolds Derived from 5-Aminopyrazole Precursors

Precursor Type Reagent(s) Resulting Heterocyclic System Reference(s)
5-Aminopyrazole β-Diketones Pyrazolo[3,4-b]pyridine nih.govbeilstein-journals.org
5-Aminopyrazole α,β-Unsaturated Ketones Pyrazolo[3,4-b]pyridine nih.govbeilstein-journals.org
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Chloroacetyl chloride, POCl₃ 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine researchgate.net

Role in Agrochemical Discovery and Development through Advanced Synthetic Pathways

The pyrazole (B372694) ring is a critical pharmacophore found in numerous commercial agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of new crop protection agents. The chloro-substituent, in particular, can be crucial for modulating the biological activity and metabolic stability of the final product.

The 5-aminopyrazole framework is a cornerstone of the agrochemical industry. beilstein-journals.org Derivatives are explored for their potent biological activities, which can be fine-tuned through synthetic modifications. For example, a structurally related compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is noted for its potent herbicidal properties, highlighting the importance of the chloro- and methyl-substituted pyrazole core in designing effective agrochemicals. chemimpex.com This carboxylic acid derivative serves as a key ingredient in crop protection formulations designed to control unwanted plant growth. chemimpex.com

Furthermore, synthetic pathways starting from pyrazole precursors are employed to create novel insecticides. Research into 1H-pyrazole-5-carboxylic acid derivatives has led to the discovery of compounds with significant insecticidal activity against pests like Aphis fabae. researchgate.net The synthesis of these active molecules often involves building upon a pre-functionalized pyrazole core, similar in structure to this compound.

Precursor for Advanced Organic Materials and Functional Molecules (e.g., Azopyrroles)

The utility of this compound extends beyond bioactive compounds to the synthesis of functional organic materials. The reactive sites on the molecule allow for its incorporation into larger, conjugated systems with interesting electronic and photophysical properties.

While direct synthesis of azopyrroles from this specific precursor is not widely documented, the synthesis of related azo compounds from 5-aminopyrazoles is known. For instance, 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines have been synthesized, demonstrating that the amino group of a pyrazole can be transformed into a diazenyl group, which is a key component of azo compounds. nih.gov This suggests the potential of this compound to serve as a precursor for pyrazole-based azo dyes or materials.

More directly, substituted chloropyrazole derivatives have been used to create photochromic materials. In one example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was used in a one-pot, three-component reaction to synthesize a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative. mdpi.com This product exhibited interesting photochromic behavior, changing its properties upon exposure to light. mdpi.com This demonstrates the role of functionalized chloropyrazoles as key intermediates in the development of advanced materials with tunable optical properties.

Contribution to Novel Synthetic Methodologies (e.g., Multicomponent Reactions)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. nih.govgrowingscience.com this compound is an excellent substrate for MCRs due to its multiple reactive centers, which can participate in sequential bond-forming events.

5-Aminopyrazoles are frequently employed in MCRs to construct complex heterocyclic frameworks. nih.gov For example, a three-component reaction between a 5-aminopyrazole, an aromatic aldehyde, and a 1,3-dicarbonyl compound like dimedone can lead to the formation of 1H-pyrazolo[3,4-b]quinoline derivatives. nih.gov These reactions proceed with high atom economy and often under mild conditions. nih.gov

Another example is the one-pot, three-component synthesis of pyrazolopyridine and pyrazoloquinoline derivatives from arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds. researchgate.net These reactions, often performed in water or with reusable catalysts, represent a green and efficient approach to generating molecular diversity. researchgate.net The ability of the 5-aminopyrazole core to participate in such complex transformations underscores its contribution to the development of novel and sustainable synthetic methodologies.

Table 2: Multicomponent Reactions Utilizing 5-Aminopyrazole Derivatives

5-Aminopyrazole Derivative Other Components Product Type Reference(s)
5-Amino-3-methyl-1-phenylpyrazole Aromatic aldehyde, Dimedone 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline nih.gov
3-Methyl-1-aryl-1H-pyrazol-5-amines Arylglyoxals, Cyclic 1,3-dicarbonyls Pyrazolopyridines and Pyrazoloquinolines researchgate.net
5-Aminopyrazole Arylaldehyde, 2H-Thiopyran-3,5(4H,6H)-dione Tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridines beilstein-journals.org

Emerging Research Frontiers in 4 Chloro 1 Methyl 1h Pyrazol 5 Amine Chemistry

Development of Asymmetric Synthetic Routes to Chiral Pyrazole (B372694) Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals. For a scaffold like 4-Chloro-1-methyl-1H-pyrazol-5-amine, the introduction of chirality can dramatically influence biological activity. Research is now focused on leveraging the existing functional groups—the C5-amine and the reactive C4 position—to direct asymmetric transformations.

One promising approach involves the use of 5-aminopyrazoles in catalytic asymmetric Friedel–Crafts-type reactions. rsc.orgrsc.org For instance, chiral-at-metal Rh(III) complexes have successfully catalyzed the alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, yielding pyrazolo[3,4-b]pyridine analogues with high enantioselectivity (85–99% ee). rsc.org This methodology could be adapted to this compound, where the C4-chloro substituent would influence the electronic properties of the nucleophilic C4 position, potentially requiring optimization of the chiral catalyst system. Similarly, chiral phosphoric acids have been employed to catalyze the direct arylation of 5-aminopyrazoles with naphthoquinones, constructing axially chiral arylpyrazoles in a central-to-axial chirality relay. rsc.org

Organocatalysis represents another powerful tool for the asymmetric functionalization of pyrazole systems. nih.govrwth-aachen.dersc.org Bifunctional organocatalysts, such as cinchona alkaloids or squaramides, have been used to catalyze tandem reactions. nih.govnih.gov For example, the reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles, catalyzed by cinchona derivatives, produces chiral 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles with excellent enantioselectivity (>99% ee). nih.gov While this involves the pyrazolone (B3327878) tautomer, the underlying principles of activating the pyrazole core towards nucleophilic attack are highly relevant. The amino group of this compound could be transformed into a suitable ketimine electrophile for asymmetric Mannich reactions, a strategy that has proven effective for creating amino-bis-pyrazolone derivatives with high stereocontrol using just 1 mol% of a squaramide catalyst. nih.gov

Catalytic SystemReactant TypeProduct TypeEnantioselectivity (ee)Reference
Chiral-at-metal Rh(III)5-AminopyrazolePyrazolo[3,4-b]pyridine85-99% rsc.org
Chiral Phosphoric Acid5-AminopyrazoleAtropisomeric Arylpyrazoleup to 99% rsc.org
Cinchona AlkaloidPyrazolin-5-oneDihydropyrano[2,3-c]pyrazoleup to >99% nih.gov
SquaramidePyrazolone KetimineAmino-bis-pyrazoloneup to 99% nih.gov

Exploration of Photoredox and Electrochemistry in Pyrazole Functionalization

Modern synthetic chemistry is increasingly turning to photoredox catalysis and electrochemistry as sustainable and powerful methods for bond formation. researchgate.net These techniques utilize light or electric current to generate highly reactive intermediates under mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods. For a substituted pyrazole like this compound, these approaches offer novel pathways for C-H functionalization and the introduction of new substituents.

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can engage in a variety of coupling reactions. nih.govacs.orgrsc.org Pyrazoles have been shown to be compatible directing groups in dual palladium/photoredox-catalyzed C-H arylation reactions. nih.gov This suggests that the pyrazole ring in this compound could direct functionalization at adjacent positions. Furthermore, photoredox-mediated methods have been developed for the chlorination of electron-rich arenes and heterocycles, including pyrazole derivatives, via an in situ ipso-halogen exchange mechanism. nih.govacs.org This could provide a route to further functionalize the pyrazole core. Visible-light induction has also been used to achieve selective C–N bond cleavage in complex pyrazolo[1,2-a]pyrazole scaffolds, leading to densely substituted pyrazole products, highlighting the potential for light-mediated skeletal rearrangements. nih.gov

Electrochemistry offers a reagent-free method for oxidation and reduction, providing precise control over reaction potential. acs.orgacs.orgmdpi.com Electrochemical methods have been developed for the C-H functionalization of pyrazoles, including halogenation (chlorination, bromination) and thiocyanation. mdpi.com For instance, the electrooxidative C-H thiocyanation of 5-aminopyrazoles proceeds efficiently, yielding valuable precursors for sulfur-containing heterocycles. mdpi.com Anodic substitution can be a powerful tool for C-H functionalization, and the specific substitution pattern on the pyrazole ring significantly influences the outcome. mdpi.com Electromediated cyclization methods have also been reported for the synthesis of 3-aminopyrazoles from α,β-alkynic hydrazones, demonstrating the utility of electrochemistry in constructing the pyrazole core itself. acs.orgacs.org These precedents indicate that this compound could be a substrate for further electrochemical modification, such as C-H amination or coupling reactions, by fine-tuning the electrolytic conditions.

MethodTransformationSubstrate TypeKey FeatureReference(s)
Photoredox CatalysisC-H ArylationArenes with pyrazole directing groupDual Pd/photoredox catalysis generates aryl radicals for coupling. nih.gov
Photoredox CatalysisC-H ChlorinationElectron-rich pyrazolesIn situ bromination followed by ipso-halogen exchange. nih.govacs.org
ElectrochemistryC-H Halogenation/ThiocyanationPyrazoles, 5-AminopyrazolesAnodic oxidation generates reactive intermediates for substitution. mdpi.com
ElectrochemistryCyclization/Aminationα,β-Alkynic hydrazonesKI-mediated electrosynthesis forms 3-aminopyrazoles. acs.orgacs.org

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of data science and chemistry is creating a paradigm shift in how chemical reactions are developed and optimized. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and build predictive models, accelerating the discovery of optimal reaction conditions and predicting the outcomes of novel transformations. nih.govrsc.orgresearchgate.netresearcher.lifeoptibrium.com For a molecule like this compound, ML can guide its derivatization, saving significant time and resources.

Reaction Prediction and Yield Optimization: ML models, particularly those based on graph neural networks (GNNs) or random forests, can predict the success or yield of a reaction by learning from features that describe the reactants, catalysts, and solvents. For example, ML has been successfully used to predict regioselectivity in electrophilic aromatic substitutions and Pd-catalyzed C-H activation. rsc.orgresearcher.life An ML model could be trained on a dataset of pyrazole functionalization reactions to predict the most likely site of reaction (e.g., C-H functionalization vs. N-arylation) for this compound under various conditions.

On-the-Fly Quantum Mechanical Descriptors: A significant challenge for ML models is generalizing to new, unseen molecules. A novel approach combines machine-learned reaction representations with quantum mechanical (QM) descriptors calculated on-the-fly. nih.govresearchgate.net These QM descriptors, such as atomic charges or frontier molecular orbital energies, provide a physics-based foundation for reactivity that enhances model accuracy, especially when experimental data is sparse. For this compound, a hybrid QM-ML model could calculate descriptors for the nitrogen and carbon atoms to predict their relative reactivity towards different electrophiles or radical species, guiding the choice of reagents for selective functionalization.

ML ApplicationModel TypeInput FeaturesPredicted OutcomeRelevance to this compoundReference(s)
Regioselectivity PredictionGraph Neural Network (GNN) + QM DescriptorsReactant structures, calculated atomic chargesMajor reaction product/site of reactionPredicts functionalization at C4 vs. N-arylation vs. amine reaction. nih.govresearchgate.net
Regioselectivity PredictionLight Gradient Boosting Machine (LightGBM)CM5 atomic charges (from semiempirical QM)Site of electrophilic aromatic substitutionGuides selective halogenation or nitration on the pyrazole ring. rsc.org
C-H Activation PredictionSupport Vector Machine (SVM)Molecular descriptorsSite of Pd-catalyzed C-H activationOptimizes conditions for directed C-H functionalization. researcher.life

Design of Self-Assembled Pyrazole-Based Supramolecular Architectures

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. Pyrazole-containing molecules are excellent building blocks for crystal engineering and the self-assembly of supramolecular architectures due to their ability to act as both hydrogen bond donors (N-H) and acceptors (pyridine-like N). rsc.orgmdpi.comnih.gov The specific functional groups on this compound—the C5-amino group, the pyridine-like N2 nitrogen, and the C4-chloro atom—provide multiple points for directed, non-covalent interactions.

Hydrogen-Bonding Networks: The amino group at the C5 position is a strong hydrogen bond donor, while the adjacent N1-methyl group prevents tautomerism, locking the pyrazole's hydrogen bonding capabilities. The pyridine-like N2 atom is a potent hydrogen bond acceptor. This donor-acceptor combination can be exploited to form predictable supramolecular synthons. Research on 5-aminopyrazole ligands has shown that the aminopyrazole moiety readily hydrogen bonds to anions or solvent molecules, leading to the formation of extended, complex hydrogen-bond networks, including ladder and helical topologies. rsc.org The chloro-substituent on this compound can also participate in weaker C-H···Cl or halogen bonds, providing an additional layer of control over the crystal packing. ucsb.edu

Coordination-Driven Self-Assembly: The pyrazole ring is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. rsc.orgmdpi.com By coordinating to metal ions, pyrazole-based ligands can be directed to assemble into discrete polynuclear complexes, coordination polymers, or metal-organic frameworks (MOFs). mdpi.com For this compound, the N2 nitrogen can act as a coordination site. While the C5-amino group is typically a weaker ligand, it can engage in secondary interactions, such as hydrogen bonding with counter-ions, to stabilize the resulting supramolecular structure. mdpi.com The rational design of pyrazole-based motifs has led to the creation of complex architectures, including metastable aggregates and thermodynamically stable helical fibers, demonstrating the fine control achievable through molecular design. rsc.org

Interaction TypeKey Functional GroupsResulting ArchitectureControlling FactorsReference(s)
Hydrogen BondingC5-Amine (donor), N2-pyrazole (acceptor)1D chains, 2D sheets, complex 3D networksAnions, solvents, other weak interactions (e.g., C-H···Cl) nih.govrsc.orgmdpi.com
Metal CoordinationN2-pyrazoleCoordination polymers, Metal-Organic Frameworks (MOFs)Metal ion geometry, counter-ions, ligand rigidity rsc.orgmdpi.com
π-π StackingPyrazole ringDimers, columnar stacksAromatic substituents, steric hindrance mdpi.com
Self-AssemblyPyrazole-amide motifsJ-aggregates, H-aggregates (helices)Solvent polarity, temperature, kinetic vs. thermodynamic control rsc.org

Q & A

Q. What are the established synthetic routes for 4-Chloro-1-methyl-1H-pyrazol-5-amine, and what key intermediates are involved?

The synthesis typically involves multi-step protocols starting from hydrazine derivatives or thiourea analogs. For example, cyclization of 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates is a critical step, followed by formylation and acylation . Evidence from X-ray crystallography confirms intermediates like 1-(4-methoxyphenyl)-1H-pyrazol-5-amine derivatives, synthesized via nucleophilic substitution or condensation reactions .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Structural validation relies on 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, IR spectroscopy, and mass spectrometry (MS). For instance, IR analysis identifies carbonyl and amine groups, while NMR confirms regioselectivity in pyrazole ring substitution . Elemental analysis and melting point determination are also standard for purity assessment .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a scaffold for antitubercular and anticancer agents. Derivatives like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine exhibit antimicrobial activity, while pyrazolo[1,5-a]pyrimidine analogs show potential in kinase inhibition (e.g., Jak2 inhibitors like AZD1480) .

Q. How is the purity of synthesized this compound typically assessed?

Purity is verified via high-performance liquid chromatography (HPLC), melting point consistency, and elemental analysis. Crystallographic data (e.g., single-crystal X-ray diffraction) further validate structural integrity .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve structural ambiguities in halogenated pyrazole derivatives?

Use the SHELX suite (e.g., SHELXL for refinement) to analyze high-resolution data. For example, studies on 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine employed SHELX to resolve torsional angles and hydrogen-bonding networks. Slow crystal growth in ethanol or dichloromethane improves diffraction quality .

Q. How do substituents at the pyrazole ring influence the compound's bioactivity, and what strategies are used to analyze SAR?

Substituents like 4-chlorophenyl or 4-methoxybenzyl groups modulate lipophilicity and electronic effects, impacting target binding. Structure-activity relationship (SAR) studies compare derivatives synthesized via regioselective substitution (e.g., acyl thiourea or oxadiazole analogs). In vitro assays (e.g., MIC values for antitubercular activity) and docking simulations (e.g., Jak2 active site modeling) are key .

Q. When encountering contradictory bioactivity data between studies, what methodological approaches can elucidate contributing factors?

Evaluate assay conditions (e.g., bacterial strains, solvent controls) and structural variations (e.g., regioisomerism). For example, 4-chloro vs. 5-chloro positional isomers in pyrazole derivatives may yield divergent antimicrobial results. Cross-validate findings using orthogonal techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What computational methods support the design of novel pyrazole derivatives with enhanced pharmacokinetic properties?

Density functional theory (DFT) predicts electronic properties, while molecular dynamics (MD) simulations assess solubility and membrane permeability. QSAR models trained on datasets of pyrazole analogs (e.g., logP, polar surface area) guide substituent selection. For instance, AZD1480's optimization involved in silico screening to balance potency and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.